2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-9(8-13)12-14-11(15-16(12)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
WFPCKBJGMHUTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=NN1C)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and antiviral properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Materials Science: It is utilized in the development of functional materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs with Alkyl Substituents on the Triazole Ring
(a) 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS: 1339007-12-3)
- Molecular Formula : C8H16N4
- Molecular Weight : 168.24 g/mol
- Key Differences: The ethyl group (C2H5) replaces the cyclohexyl substituent, reducing steric bulk and hydrophobicity.
(b) 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS: 1343370-49-9)
- Molecular Formula : C9H18N4
- Molecular Weight : 182.27 g/mol
- Key Differences : The isopropyl (C3H7) group provides intermediate steric bulk between ethyl and cyclohexyl. Its branched structure may enhance metabolic stability compared to linear alkyl chains while maintaining moderate lipophilicity .
(c) 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1342979-10-5)
- Molecular Formula : C12H22N4
- Molecular Weight : ~222.34 g/mol
- Key Differences : The amine group is positioned on the second carbon of the propane chain (propan-2-amine), altering spatial orientation. This stereochemical difference could impact binding affinity in biological systems compared to the target compound’s propan-1-amine chain .
Analogs with Heterocyclic Modifications
(a) 2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1042521-80-1)
- Molecular Formula : C9H14N6O
- Molecular Weight : 222.25 g/mol
- Key Differences : Incorporates an oxadiazole ring instead of a triazole. Oxadiazoles are electron-deficient, which may enhance hydrogen-bonding interactions but reduce aromatic stabilization. The methyl group on the oxadiazole further modifies electronic properties .
(b) 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS: 1006454-49-4)
- Molecular Formula : C10H13ClF3N3
- Molecular Weight : 267.68 g/mol
- Key Differences : A pyrazole ring replaces the triazole, with chloro (Cl) and trifluoromethyl (CF3) substituents. These electron-withdrawing groups enhance metabolic stability and may improve antimicrobial activity, as seen in other halogenated triazole derivatives .
Biological Activity
2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative with potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the cyclohexyl group contributes to its unique chemical properties.
Structural Representation
Anticancer Activity
Research has shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar compounds can inhibit thymidylate synthase, a critical enzyme in DNA synthesis.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | MCF-7 | TBD |
| 2-(4-((5-(isopropylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-triazol-1-yl)phenol | HCT-116 | 2.6 |
| Compound 9 | HepG2 | 1.4 |
Preliminary data suggest that 2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine may exhibit similar anticancer properties due to its structural features that allow for effective enzyme interaction and inhibition .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Cyclohexyl-1-methyltriazol)-propanamine | E. coli | TBD |
| Compound X | S. aureus | 12.5 μg/mL |
These findings highlight the potential of this compound as an effective antimicrobial agent .
The biological activity of 2-(3-Cyclohexyl-1-methyltriazol)-propanamine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : The binding affinity of triazoles to various biological targets suggests potential interactions that could modulate cellular responses.
- Non-covalent Interactions : The ability to form hydrogen bonds enhances the compound's efficacy in biological systems.
Case Studies
A series of studies have been conducted to evaluate the biological efficacy of triazole derivatives:
Study 1: Anticancer Efficacy
In a study involving synthesized triazole derivatives, specific compounds were tested against MCF-7 and HCT-116 cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives against common pathogens. The results demonstrated effective inhibition at low concentrations, supporting their potential use in treating bacterial infections .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Optimal Range/Choice | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent | DMF or acetonitrile | |
| Catalyst | CuI/TBTA | |
| Purification Method | Column chromatography |
Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?
Answer:
Discrepancies between experimental and theoretical NMR spectra often arise from tautomerism, conformational flexibility, or impurities. Mitigation strategies include:
- 2D NMR Techniques : Use ¹H-¹³C HSQC and NOESY to confirm connectivity and spatial arrangements of cyclohexyl and triazole groups .
- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure (e.g., compare with triazole derivatives in ) .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data .
Q. Example Workflow :
Acquire high-resolution ¹H and ¹³C NMR spectra.
Cross-validate with 2D NMR and X-ray data.
Use Gaussian or ORCA software for theoretical modeling.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and cyclohexyl substitution. Key signals include:
- Triazole protons: δ 7.8–8.2 ppm (¹H NMR).
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Features | Source |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (triazole), 1.2–2.1 ppm (cyclohexyl) | |
| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 | |
| IR | N-H stretch at ~3300 cm⁻¹ |
Advanced: What strategies are recommended for analyzing contradictory data between theoretical and experimental molecular properties?
Answer:
Contradictions (e.g., logP, solubility) may stem from computational approximations or experimental artifacts. Address these by:
- Multi-Method Validation : Compare results from DFT, molecular dynamics, and COSMO-RS models .
- Experimental Replicates : Conduct triplicate measurements (e.g., HPLC purity assays) to identify outliers .
- Solvent Effects : Adjust computational solvation models (e.g., SMD implicit solvent) to match experimental conditions .
Case Study : If experimental logP is higher than predicted, re-evaluate protonation states or consider aggregation effects in aqueous media .
Basic: What are the standard protocols for ensuring safety when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to triazole derivatives in ) .
- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : Conduct a risk assessment using SDS templates from or 19 for specific toxicity data.
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or kinase targets, leveraging triazole’s hydrogen-bonding capability .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes .
- Pharmacophore Mapping : Identify critical features (e.g., cyclohexyl hydrophobicity, triazole π-π stacking) using MOE or Phase .
Example Application : highlights oxadiazole-triazole hybrids as kinase inhibitors, suggesting similar targets for this compound.
Basic: What are the common impurities observed during synthesis, and how are they controlled?
Answer:
- Byproducts : Unreacted azide/alkyne precursors or regioisomeric triazoles (e.g., 1,5 vs. 1,4 substitution).
- Control Methods :
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
- Optimize catalyst loading (5–10 mol% CuI) to suppress regioisomers .
- Use preparative HPLC (C18 column, acetonitrile/water) for final purification .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., cyclohexyl → cyclopropyl) and compare bioactivity .
- Biological Assays : Test against panels (e.g., NCI-60 cancer lines) with dose-response curves (IC₅₀ determination) .
- Data Analysis : Use multivariate statistics (PCA or PLS) to correlate structural features (e.g., logP, H-bond donors) with activity .
Q. Table 3: SAR Design Example
| Variable Modified | Assay Type | Statistical Tool |
|---|---|---|
| Cyclohexyl substituent | Anticancer (MTT) | PCA |
| Triazole methylation | Antimicrobial (MIC) | PLS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
